![molecular formula C14H20BrNO2 B15317934 tert-butyl N-[2-(3-bromopropyl)phenyl]carbamate](/img/structure/B15317934.png)
tert-butyl N-[2-(3-bromopropyl)phenyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-[2-(3-bromopropyl)phenyl]carbamate: is an organic compound with the molecular formula C14H20BrNO2 It is a derivative of carbamic acid and features a tert-butyl group, a bromopropyl chain, and a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-(3-bromopropyl)phenyl]carbamate typically involves the reaction of tert-butyl carbamate with 2-(3-bromopropyl)phenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere to prevent moisture and oxygen from interfering with the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis, and the product is purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: tert-Butyl N-[2-(3-bromopropyl)phenyl]carbamate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the compound can lead to the formation of amines or alcohols, depending on the reducing agent used.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Major Products:
Substitution: Products include azides, thiols, and ethers.
Oxidation: Products include alcohols and ketones.
Reduction: Products include primary or secondary amines and alcohols.
Aplicaciones Científicas De Investigación
Chemistry: tert-Butyl N-[2-(3-bromopropyl)phenyl]carbamate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It can be modified to create derivatives with biological activity, such as enzyme inhibitors or receptor antagonists.
Industry: The compound is used in the development of specialty chemicals and materials. It can be incorporated into polymers to impart specific properties, such as increased thermal stability or resistance to degradation.
Mecanismo De Acción
The mechanism of action of tert-butyl N-[2-(3-bromopropyl)phenyl]carbamate depends on its specific application. In general, the compound can interact with biological targets such as enzymes or receptors through covalent or non-covalent interactions. The bromopropyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modulation of their activity. The phenyl ring and tert-butyl group contribute to the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
- tert-Butyl N-(3-bromopropyl)carbamate
- tert-Butyl N-(2-bromoethyl)carbamate
- tert-Butyl N-(4-bromobutyl)carbamate
Comparison: tert-Butyl N-[2-(3-bromopropyl)phenyl]carbamate is unique due to the presence of the phenyl ring, which can enhance its binding interactions and specificity compared to other similar compounds. The phenyl ring also provides additional sites for functionalization, allowing for the creation of a diverse range of derivatives with tailored properties.
Propiedades
Fórmula molecular |
C14H20BrNO2 |
|---|---|
Peso molecular |
314.22 g/mol |
Nombre IUPAC |
tert-butyl N-[2-(3-bromopropyl)phenyl]carbamate |
InChI |
InChI=1S/C14H20BrNO2/c1-14(2,3)18-13(17)16-12-9-5-4-7-11(12)8-6-10-15/h4-5,7,9H,6,8,10H2,1-3H3,(H,16,17) |
Clave InChI |
ISKKABZEMYYRGN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1=CC=CC=C1CCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


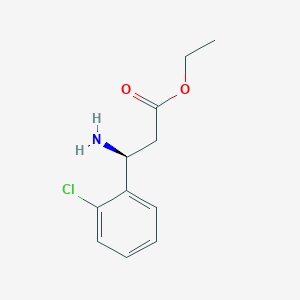
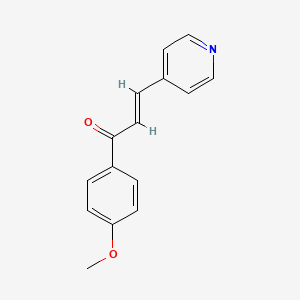
![2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl 2-[(4-chlorophenyl)formamido]acetate](/img/structure/B15317873.png)
![5-[3-(3-Aminopropoxy)propoxy]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B15317881.png)
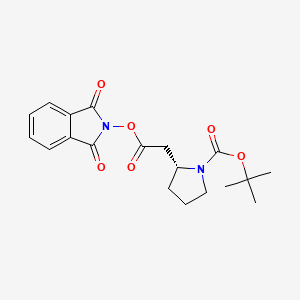
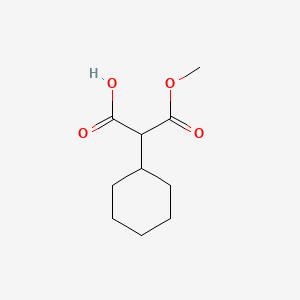
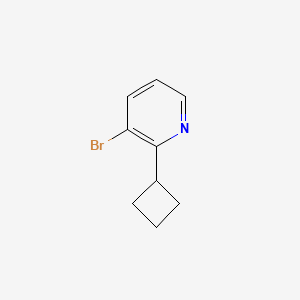
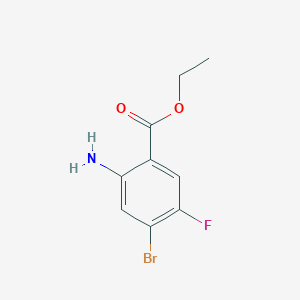
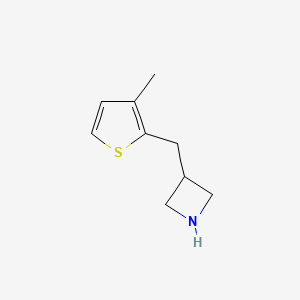
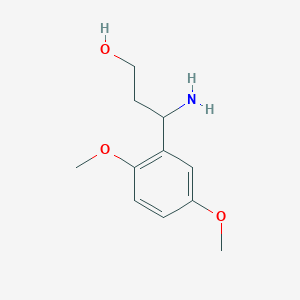
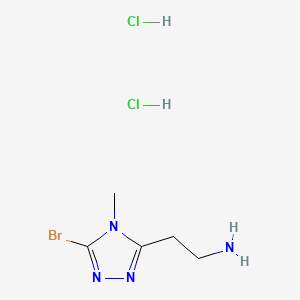
![Ethyl1,2,4,6-tetraazaspiro[2.4]hepta-1,4,6-triene-7-carboxylate](/img/structure/B15317911.png)
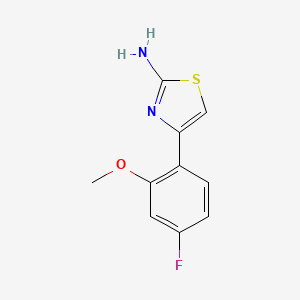
![tert-butylN-[2-(1,4-oxazepan-2-yl)ethyl]carbamate](/img/structure/B15317926.png)
